3-Methyl-4-nitrobenzamide CAS number and properties
3-Methyl-4-nitrobenzamide CAS number and properties
An In-Depth Technical Guide to 3-Methyl-4-nitrobenzamide
This guide provides a comprehensive technical overview of 3-Methyl-4-nitrobenzamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's core properties, synthesis methodologies, chemical reactivity, and safety protocols, offering field-proven insights grounded in authoritative data.
Chemical Identity and Core Properties
3-Methyl-4-nitrobenzamide is an aromatic amide compound characterized by a methyl group and a nitro group attached to the benzene ring. These functional groups significantly influence its chemical reactivity and utility as a synthetic building block.
CAS Number: 99584-85-7[1][2][3]
Molecular Structure:
Caption: Chemical structure of 3-Methyl-4-nitrobenzamide.
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 99584-85-7 | [1][2][3] |
| Molecular Formula | C₈H₈N₂O₃ | [1][2][4] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| IUPAC Name | 3-methyl-4-nitrobenzamide | [1] |
| Appearance | White to yellowish powder | [5] |
| Solubility | Soluble in alcohol, slightly soluble in hot water. | [3] |
| SMILES | CC1=C(C=CC(=C1)C(=O)N)[O-] | [1] |
| InChIKey | BCAAGQMIPKPDDX-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing Insights
The synthesis of 3-Methyl-4-nitrobenzamide is typically achieved via its carboxylic acid precursor, 3-methyl-4-nitrobenzoic acid. The manufacturing process involves the selective oxidation of a readily available starting material, followed by amidation.
Step 1: Oxidation of 2,4-Dimethylnitrobenzene
The precursor, 3-methyl-4-nitrobenzoic acid (CAS 3113-71-1), is synthesized by the selective oxidation of the 4-position methyl group of 2,4-dimethylnitrobenzene.[6][7] Various oxidizing agents can be employed, including potassium permanganate, potassium dichromate, or nitric acid.[6] The use of dilute nitric acid is advantageous as it is less costly and the resulting waste acid can be recycled, improving the environmental footprint of the process.[6]
Step 2: Amidation of 3-Methyl-4-nitrobenzoic acid
The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method involves a two-step, one-pot procedure:
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Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive intermediate, typically an acyl chloride. This is achieved by reacting 3-methyl-4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction with Ammonia: The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) to form the final product, 3-Methyl-4-nitrobenzamide.
This well-established pathway ensures high conversion and purity of the final product.
Caption: Synthetic workflow for 3-Methyl-4-nitrobenzamide.
Chemical Reactivity and Applications
The utility of 3-Methyl-4-nitrobenzamide in research and development stems from its role as a versatile intermediate. The presence of the amide and nitro groups allows for a range of chemical transformations.
Dehydration to Nitrile
A key reaction of 3-Methyl-4-nitrobenzamide is its dehydration to form 3-methyl-4-nitrobenzonitrile (CAS 96784-54-2).[8] This transformation is typically accomplished using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[8]
Experimental Protocol: Synthesis of 3-methyl-4-nitrobenzonitrile [8]
-
Dissolve 3-methyl-4-nitrobenzamide (1 equivalent) in a suitable solvent like toluene.
-
Slowly add phosphorus oxychloride (POCl₃, ~5 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux for approximately 24 hours.
-
After completion, carefully pour the mixture into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via recrystallization from ethanol to yield the target nitrile.
Caption: Dehydration of the amide to the corresponding nitrile.
Research Applications
As a functionalized aromatic compound, 3-Methyl-4-nitrobenzamide and its derivatives are valuable in several fields:
-
Pharmaceutical Development: Its precursor, 3-methyl-4-nitrobenzoic acid, is an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[5] The amide derivative serves as a key building block for creating more complex active pharmaceutical ingredients (APIs).
-
Dye and Pigment Manufacturing: Aromatic nitro compounds are foundational in the synthesis of azo dyes and other colorants.[5]
-
Agrochemicals: It can be used as an intermediate in the production of novel pesticides and herbicides.[5]
Spectral Data and Characterization
Compound identity and purity are confirmed using standard analytical techniques. Spectral data for 3-Methyl-4-nitrobenzamide is available in public databases.[1]
-
¹H NMR Spectroscopy: Provides information on the number and environment of protons, confirming the presence of the aromatic, methyl, and amide protons.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key expected peaks include N-H stretching for the amide, C=O stretching (amide I band), and asymmetric/symmetric stretching for the nitro group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 180.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling 3-Methyl-4-nitrobenzamide.
GHS Hazard Classification: According to aggregated data, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [9]
-
H335: May cause respiratory irritation. [9]
-
H301: Toxic if swallowed. [9]
Precautionary Measures: [1][9][10]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: If swallowed, call a poison center or doctor immediately.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[9][10]
References
-
3-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 595900 - PubChem. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
N-methyl-4-(methylamino)-3-nitrobenzamide | C9H11N3O3 | CID 40234001 - PubChem. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
- SAFETY DATA SHEET - 3-Methyl-4-nitrobenzoic acid. (2025, December 18).
- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (n.d.).
- SAFETY DATA SHEET - 3-Methyl-4-nitrophenol. (2025, December 22).
-
N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 - PubChem. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents. (n.d.).
-
Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. (2021, October 8). Retrieved January 7, 2026, from [Link]
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
-
3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
Sources
- 1. 3-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 595900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHYL-4-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-METHYL-4-NITROBENZAMIDE | 99584-85-7 [chemicalbook.com]
- 4. 3-methyl-4-nitrobenzamide,(CAS# 99584-85-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 7. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
